molecular formula C14H23NO B3869334 N-(tert-butyl)-4-phenoxy-1-butanamine

N-(tert-butyl)-4-phenoxy-1-butanamine

Cat. No. B3869334
M. Wt: 221.34 g/mol
InChI Key: QWPFSABAAGLGDN-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-4-phenoxy-1-butanamine” is an organic compound. The “tert-butyl” part refers to a functional group with the formula -C(CH3)3, which is derived from butane and has a tertiary carbon atom (a carbon atom bonded to three other carbon atoms) . The “4-phenoxy” part suggests the presence of a phenoxy group (-O-C6H5), which is an ether where one of the atoms is a phenyl group . The “1-butanamine” part indicates a butyl group (four carbon alkyl chain) with an amine functional group at one end .


Chemical Reactions Analysis

The reactivity of “N-(tert-butyl)-4-phenoxy-1-butanamine” would depend on its exact structure and the conditions under which it’s used. The amine group might be expected to participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-butyl)-4-phenoxy-1-butanamine” would depend on its exact structure. For example, tert-butyl groups are known to be sterically bulky and can influence the physical properties (like boiling point or solubility) of the compounds they are part of .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future research directions for “N-(tert-butyl)-4-phenoxy-1-butanamine” would depend on its properties and activity. For example, if it shows biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

N-tert-butyl-4-phenoxybutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-14(2,3)15-11-7-8-12-16-13-9-5-4-6-10-13/h4-6,9-10,15H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPFSABAAGLGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-phenoxybutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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